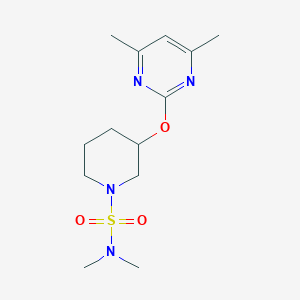

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidin-2-yl compounds are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are known to exhibit a wide range of pharmacological activities and are used in the design of various heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of pyrimidin-2-yl compounds often involves the reaction of amidines with ketones . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidin-2-yl compounds can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .

Chemical Reactions Analysis

Pyrimidin-2-yl compounds can undergo various chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the melting point can be determined experimentally . The solubility of a compound can be predicted based on its structure and the presence of functional groups .

Scientific Research Applications

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate . This synthesis was carried out under microwave irradiation .

Antioxidant Properties

N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, which share a similar structure with the compound, have been synthesized and studied for their antioxidant properties. They have shown potential in protecting human lens epithelial and retinal pigmented epithelial cells against oxidative stress-induced damage.

pH-Sensing Application

The compound has been used in the design of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives, which are atypical AIE chromophores . These chromophores can be easily and reversibly protonated at the site of the nitrogen atoms, causing dramatic color changes . This opens up the potential avenues of developing novel colorimetric pH sensors and logic gates for specific applications .

Biological Activities

Pyrimidine derivatives, such as the compound, have been reported to exhibit various pharmacological activities . These include analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitory activities .

Solid-State Fluorescence Emission

The compound, when used in the synthesis of D–π–A compounds, exhibits obvious solid-state fluorescence emission due to their twisted geometries . This property is due to the different molecular conformations in various solvents .

Tuning Photophysical Properties

The compound can be used to effectively tune the photophysical properties of AIE chromophores . This is achieved by rational molecular design, which involves different push–pull electronic effects of substituents on the pyrimidine moiety .

Mechanism of Action

While the specific mechanism of action for “3-((4,6-dimethylpyrimidin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide” is not known, similar compounds have been shown to exhibit anticancer properties. For example, certain 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties by inhibiting Aurora kinase A .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-10-8-11(2)15-13(14-10)20-12-6-5-7-17(9-12)21(18,19)16(3)4/h8,12H,5-7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHOTAXOPNFJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)

![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)

![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)

![N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]naphthalene-1-carboxamide](/img/structure/B2819683.png)

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2819692.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)

![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)

![3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2819697.png)